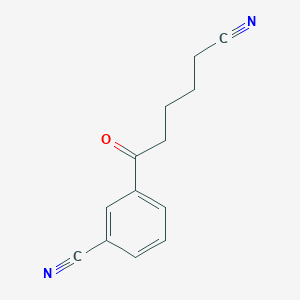

6-(3-Cyanophenyl)-6-oxohexanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(3-Cyanophenyl)-6-oxohexanenitrile” is a complex organic molecule. The “3-Cyanophenyl” part suggests the presence of a phenyl (benzene) ring with a cyanide (-CN) group attached to the third carbon . The “6-oxohexanenitrile” part suggests a six-carbon chain with a ketone (C=O) at the sixth carbon and another cyanide group at the end .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the introduction of the cyanide groups, and the formation of the ketone . Specific methods could include Suzuki–Miyaura coupling , a common method for forming carbon-carbon bonds, and reactions with phenyl isothiocyanate .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the phenyl ring and the various functional groups . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis

This compound, like many organic molecules, would likely undergo a variety of chemical reactions. The presence of the cyanide groups could make it a good nucleophile, allowing it to react with electrophiles . The ketone could potentially undergo reactions such as reduction or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the cyanide groups could make it polar, affecting its solubility in various solvents .Aplicaciones Científicas De Investigación

Generation and Reactivity of the 4-Aminophenyl Cation

Research by Guizzardi et al. (2001) discusses the photolysis of 4-chloroaniline and its derivatives, leading to the formation of a 4-aminophenyl cation, which demonstrates mixed carbene-diradical character at the divalent carbon. This study is significant for understanding the behavior of cyanophenyl-based compounds in polar media (Guizzardi et al., 2001).

Photoinduced Direct Conversion of Cyclohexane

Wysocki et al. (2018) describe a direct photochemical transformation of cyclohexane into cyclohexanone oxime using t-butyl nitrite and UV LED diodes. This process highlights a method for introducing an oxime group into a hydrocarbon, which is relevant for the synthesis of cyclohexanone oxime, a precursor to Nylon-6 polymer (Wysocki et al., 2018).

Base Promoted Homolytic Aromatic Substitution

Leifert et al. (2013) explore the reaction of 2-isocyanobiphenyls with aromatic aldehydes via base promoted homolytic aromatic substitution to yield 6-aroylated phenanthridines. This process involves acyl radicals and intermediate imidoyl radicals, relevant for studying the reactivity of cyanophenyl derivatives (Leifert et al., 2013).

Novel Glass-Forming Organic Materials

Chen et al. (1995) discuss the use of adamantane with pendant cholesteryl, Disperse Red 1, and nematogenic groups. This study provides insights into the vitrification of molecular systems, which could be relevant for research involving cyclohexanone derivatives (Chen et al., 1995).

Anti-Inflammatory Activity of a 3-Cyano-2-Pyridone Based Flexible Model

Rai et al. (2016) focus on the synthesis and polymorphic interpretation of a 3-cyano-2-pyridone-based model, highlighting its significant anti-inflammatory activity. This demonstrates the biomedical potential of cyano-based compounds in drug development (Rai et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(5-cyanopentanoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-8-3-1-2-7-13(16)12-6-4-5-11(9-12)10-15/h4-6,9H,1-3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPCQYSHJAOBJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCCCC#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642232 |

Source

|

| Record name | 3-(5-Cyanopentanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Cyanophenyl)-6-oxohexanenitrile | |

CAS RN |

898767-62-9 |

Source

|

| Record name | 3-(5-Cyanopentanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.